N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Synthesis
- Electrochemical Methoxylation : The electrochemical methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups, shows the influence of various anodes and electrolytes on product formation. This study provides insights into the methoxylation process, important for modifying the chemical structure of compounds like N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (Golub & Becker, 2015).
Biological Activities
Arylsulfonamide Derivatives as α1-Adrenoceptor Antagonists : Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, similar in structure to the compound of interest, have been synthesized and evaluated for their α1-adrenoceptor antagonistic activity, showing a promising uroselective profile (Rak et al., 2016).
Synthesis and Evaluation for Acetylcholinesterase Inhibition : Compounds structurally related to this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase, a key enzyme in the breakdown of acetylcholine in the brain (Brown-Proctor et al., 1999).
Enzyme Inhibitory Activities
- Inhibitory Activities of Triazole Analogues : N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives were synthesized and evaluated for their inhibitory potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This research demonstrates the versatility of sulfonyl piperidinyl derivatives in enzyme inhibition, contributing to the development of novel inhibitors (Virk et al., 2018).
Antibacterial Studies
- Antibacterial Activity of Oxadiazol Derivatives : The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their antibacterial activities were investigated. These compounds displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting the potential for developing new antibacterial agents (Khalid et al., 2016).
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-30-19-10-7-8-17(16-19)24-22(27)21(26)23-14-13-18-9-5-6-15-25(18)31(28,29)20-11-3-2-4-12-20/h2-4,7-8,10-12,16,18H,5-6,9,13-15H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLORVTXIWVLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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